6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15059191
InChI: InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)
SMILES:
Molecular Formula: C16H13FN2O2S
Molecular Weight: 316.4 g/mol

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

CAS No.:

Cat. No.: VC15059191

Molecular Formula: C16H13FN2O2S

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one -

Specification

Molecular Formula C16H13FN2O2S
Molecular Weight 316.4 g/mol
IUPAC Name 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Standard InChI InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22)
Standard InChI Key YRQXHILMXQMZDT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

Introduction

Synthesis Methods

The synthesis of quinazolinones generally involves condensation reactions between appropriate precursors. For 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, a plausible synthesis route might involve:

  • Starting Materials: Fluorinated aniline derivatives, methoxybenzaldehyde, and sulfanylidene precursors.

  • Reaction Conditions: High-temperature condensation reactions in the presence of catalysts or bases.

Biological Activities

Quinazolinones are known for their broad spectrum of biological activities:

  • Anticancer Properties: Many quinazolinones exhibit potent anticancer effects by inhibiting enzymes involved in cell proliferation.

  • Antimicrobial Activities: They have shown efficacy against various bacterial and fungal pathogens.

  • Anti-inflammatory Effects: Some compounds in this class have demonstrated anti-inflammatory properties.

Data Tables

Given the lack of specific data on this compound, the following table provides general information on quinazolinones:

PropertyGeneral Quinazolinones
Chemical StructureFused benzene and pyrimidinone rings
Biological ActivitiesAnticancer, antimicrobial, anti-inflammatory
Synthesis MethodsCondensation reactions
Physical PropertiesModerate solubility in organic solvents

Research Findings and Future Directions

While 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has not been extensively studied, research on related quinazolinones suggests potential applications in medicine. Future studies should focus on synthesizing this compound and evaluating its biological activities to explore its therapeutic potential.

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